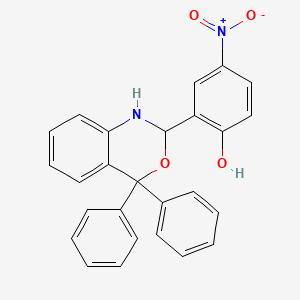
2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazine ring system, which is fused with a nitrophenol moiety, and two phenyl groups attached to the central nitrogen atom.
Méthodes De Préparation
The synthesis of 2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrophenol with a suitable benzoxazine precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The benzoxazine ring system can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The nitrophenol group may participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol include:
3-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-naphthol: Differing by the substitution of a naphthol group instead of a nitrophenol group.
4-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol: Featuring an ethoxy group instead of a nitro group. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propriétés
Numéro CAS |
312527-47-2 |
|---|---|
Formule moléculaire |
C26H20N2O4 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
2-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-4-nitrophenol |
InChI |
InChI=1S/C26H20N2O4/c29-24-16-15-20(28(30)31)17-21(24)25-27-23-14-8-7-13-22(23)26(32-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,27,29H |
Clé InChI |
HECOOGIMGIPIGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


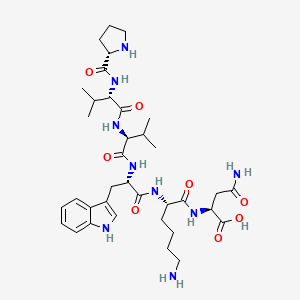
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)
![1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine](/img/structure/B12580137.png)
![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)
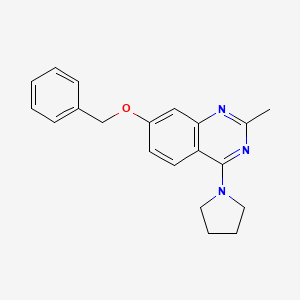
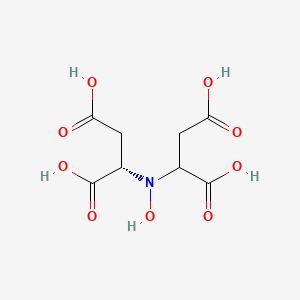
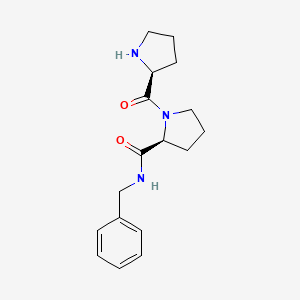


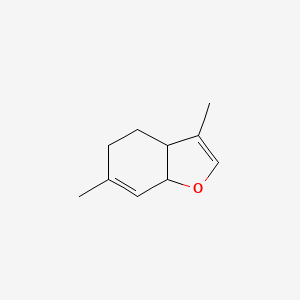
![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)
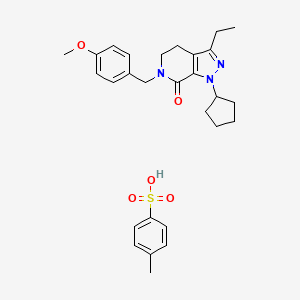
![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
